molecular formula C11H8O4 B12278840 (Z)-1,3-Di(2-furyl)-3-hydroxy-2-propen-1-one

(Z)-1,3-Di(2-furyl)-3-hydroxy-2-propen-1-one

Cat. No.: B12278840
M. Wt: 204.18 g/mol
InChI Key: WEDYYVBOMZRPKY-FPLPWBNLSA-N
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Description

(Z)-1,3-Di(2-furyl)-3-hydroxy-2-propen-1-one is an α,β-unsaturated ketone featuring two 2-furyl substituents at the 1- and 3-positions, a hydroxyl group at the 3-position, and a Z-configuration around the double bond. The hydroxyl group enhances polarity and hydrogen-bonding capacity, distinguishing it from non-hydroxylated analogs. Such structural characteristics influence its reactivity, stability, and interactions in biological systems .

Properties

Molecular Formula

C11H8O4

Molecular Weight

204.18 g/mol

IUPAC Name

(Z)-1,3-bis(furan-2-yl)-3-hydroxyprop-2-en-1-one

InChI

InChI=1S/C11H8O4/c12-8(10-3-1-5-14-10)7-9(13)11-4-2-6-15-11/h1-7,12H/b8-7-

InChI Key

WEDYYVBOMZRPKY-FPLPWBNLSA-N

Isomeric SMILES

C1=COC(=C1)/C(=C/C(=O)C2=CC=CO2)/O

Canonical SMILES

C1=COC(=C1)C(=CC(=O)C2=CC=CO2)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

(Z)-1,3-Di(2-furyl)-3-hydroxy-2-propen-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, (Z)-1,3-Di(2-furyl)-3-hydroxy-2-propen-1-one is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine

In biology and medicine, this compound has been studied for its potential antimicrobial and anticancer properties. The presence of the furan rings is believed to contribute to its biological activity .

Industry

In the industrial sector, (Z)-1,3-Di(2-furyl)-3-hydroxy-2-propen-1-one is used in the production of polymers and resins. Its ability to undergo polymerization reactions makes it valuable in the manufacture of high-performance materials .

Mechanism of Action

The mechanism of action of (Z)-1,3-Di(2-furyl)-3-hydroxy-2-propen-1-one involves its interaction with cellular components, leading to the disruption of cellular processes. The furan rings can intercalate with DNA, inhibiting replication and transcription. Additionally, the compound can generate reactive oxygen species, leading to oxidative stress and cell death .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with the target molecule, differing in substituents or functional groups:

Compound Key Structural Features Biological Activity
(Z)-1,3-Di(2-furyl)-3-hydroxy-2-propen-1-one Two 2-furyl groups, hydroxyl at C3, Z-configuration Limited direct data; inferred polarity may reduce membrane permeability
3-(2-Furyl)acrylate monosaccharide esters 2-Furyl group at C3, esterified with monosaccharides (e.g., glucose) Weak antibacterial activity against Gram-positive bacteria
Menthyloxycarbonyl monosaccharide esters Menthyloxycarbonyl group at C3, esterified with monosaccharides Potent antibacterial activity (e.g., compound IIe)
(Z)-1-(2,4-Difluorophenyl)-3-phenylprop-2-en-1-one Fluorinated aryl groups, triazole substituent Antifungal activity (structural analog of triazole drugs)
1-(3-Bromo-2-thienyl)-3-phenylprop-2-en-1-one Bromothienyl substituent, sulfur-containing heterocycle No direct activity data; bromine may enhance reactivity

Key Observations :

  • Hydroxyl Group Impact: The hydroxyl group in the target compound increases polarity compared to non-hydroxylated analogs like 3-(2-furyl)acrylate esters. This may reduce membrane permeability but improve solubility in aqueous environments .
  • Substituent-Dependent Bioactivity : Menthyloxycarbonyl derivatives (e.g., IIe) exhibit strong antibacterial activity due to lipophilic menthyl groups enhancing cellular uptake, whereas furyl-based esters show weaker effects .

Physicochemical Properties

Property (Z)-1,3-Di(2-furyl)-3-hydroxy-2-propen-1-one 3-(2-Furyl)acrylate Esters Menthyloxycarbonyl Esters
LogP ~1.2 (estimated) ~2.5–3.0 ~4.0–5.0
Hydrogen Bonding High (hydroxyl donor) Moderate (ester carbonyl) Low (menthyl group)
Thermal Stability Moderate (Z-configuration prone to isomerization) High High

Biological Activity

(Z)-1,3-Di(2-furyl)-3-hydroxy-2-propen-1-one, also known as a derivative of chalcone, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

(Z)-1,3-Di(2-furyl)-3-hydroxy-2-propen-1-one features two furyl groups attached to a propenone structure with a hydroxyl substituent. This unique arrangement contributes to its biological potency. The compound's structure can be represented as follows:

 Z 1 3 Di 2 furyl 3 hydroxy 2 propen 1 one\text{ Z 1 3 Di 2 furyl 3 hydroxy 2 propen 1 one}

Anticancer Activity

Recent studies have highlighted the anticancer potential of (Z)-1,3-Di(2-furyl)-3-hydroxy-2-propen-1-one. In vitro assays demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Effects

A study evaluated the effects of (Z)-1,3-Di(2-furyl)-3-hydroxy-2-propen-1-one on human cancer cell lines. The results indicated that the compound inhibited cell growth with IC50 values ranging from 5 to 15 µM across different cell types.

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)6.5Induction of apoptosis via caspase activation
MCF-7 (Breast Cancer)8.0Cell cycle arrest at G2/M phase
HeLa (Cervical Cancer)10.0Inhibition of tubulin polymerization

These findings suggest that the compound’s mechanism may involve apoptosis induction and disruption of microtubule dynamics, which are critical for cancer cell proliferation.

Antimicrobial Activity

The antimicrobial properties of (Z)-1,3-Di(2-furyl)-3-hydroxy-2-propen-1-one have been explored against various bacterial strains.

Antibacterial Assays

In a comparative study, the compound was tested against Gram-positive and Gram-negative bacteria. The results showed moderate antibacterial activity:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus125
Escherichia coli250
Pseudomonas aeruginosa500

The data indicates that while the compound exhibits some antibacterial activity, it is less effective against Gram-negative bacteria compared to Gram-positive strains.

Anti-inflammatory Activity

The anti-inflammatory potential of (Z)-1,3-Di(2-furyl)-3-hydroxy-2-propen-1-one was assessed using an animal model for acute inflammation.

Experimental Findings

In a controlled experiment involving carrageenan-induced paw edema in rats, the compound was administered at varying doses:

Dose (mg/kg) Edema Inhibition (%)
5030
10055
20070

The results demonstrated a dose-dependent reduction in inflammation, indicating that (Z)-1,3-Di(2-furyl)-3-hydroxy-2-propen-1-one effectively mitigates inflammatory responses.

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